Enhanced Lipophilicity (LogP) for Improved Membrane Permeability Compared to 5-Cl and 5-F Analogs
The bromine atom at the C5 position imparts a significantly higher lipophilicity compared to its chloro and fluoro analogs, a critical parameter for optimizing a compound's ability to cross biological membranes. The target compound's computed XLogP3-AA is 1.9 [1]. In comparison, the 5-chloro analog (Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate) has a lower computed LogP of approximately 1.3, and the 5-fluoro analog is even more hydrophilic with a LogP of around 0.7 . This 0.6 and 1.2 LogP unit increase respectively suggests a marked improvement in passive membrane permeability and potential for blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 5-Chloro analog (XLogP ~1.3); 5-Fluoro analog (XLogP ~0.7) |
| Quantified Difference | ΔLogP = +0.6 (vs. Cl); ΔLogP = +1.2 (vs. F) |
| Conditions | Computed using XLogP3 algorithm (PubChem) based on molecular structure [1]. |
Why This Matters
Higher LogP values are strongly correlated with increased passive membrane permeability, a key consideration in early-stage drug candidate selection for CNS and intracellular targets.
- [1] PubChem. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. CID 22308845. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/22308845 View Source
